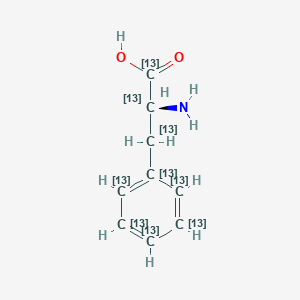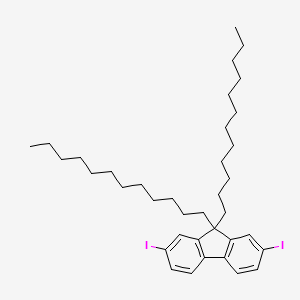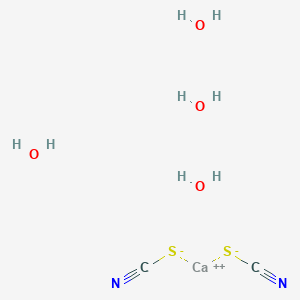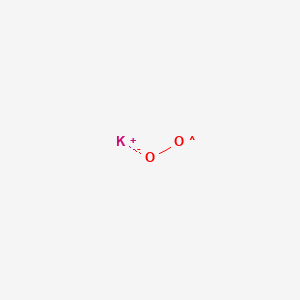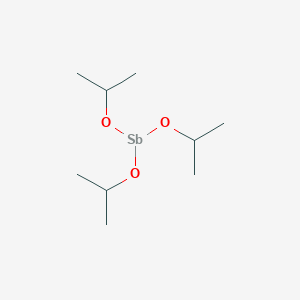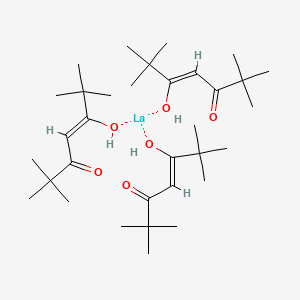
Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate is a coordination compound where lanthanum is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is often used in various chemical applications due to its unique properties. It is a white powder that is hygroscopic and has a molecular formula of C33H57O6La .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate typically involves the reaction of lanthanum chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and stability of the compound.
化学反応の分析
Types of Reactions: Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of lanthanum.
Reduction: Reduction reactions can also occur, particularly in the presence of strong reducing agents.
Substitution: The ligand exchange reactions are common, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Ligand exchange reactions typically involve the use of other diketones or similar ligands under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lanthanum oxides, while reduction can yield lower oxidation state lanthanum compounds .
科学的研究の応用
Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of lanthanum-based materials and catalysts. Its stability and reactivity make it suitable for various catalytic processes.
Biology: The compound is used in the study of biological systems, particularly in the investigation of metal-ligand interactions and their effects on biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, including ceramics and electronic components, due to its unique properties
作用機序
The mechanism by which Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate exerts its effects involves the coordination of the lanthanum ion with the diketone ligands. This coordination stabilizes the lanthanum ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or a precursor in the formation of other lanthanum-based materials .
類似化合物との比較
- Lanthanum (III) nitrate hydrate
- Lanthanum (III) chloride anhydrous
- Tris (isopropylcyclopentadienyl)lanthanum (III)
Comparison: Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate is unique due to its stability and the specific properties imparted by the 2,2,6,6-tetramethyl-3,5-heptanedione ligands. Compared to other lanthanum compounds, it offers better solubility in organic solvents and enhanced reactivity in certain catalytic processes. Its hygroscopic nature and solid-state form also make it distinct from other lanthanum salts and complexes .
特性
分子式 |
C33H60LaO6 |
|---|---|
分子量 |
691.7 g/mol |
IUPAC名 |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum |
InChI |
InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChIキー |
VTNJXVDFRGBYJC-LWTKGLMZSA-N |
異性体SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[La] |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
